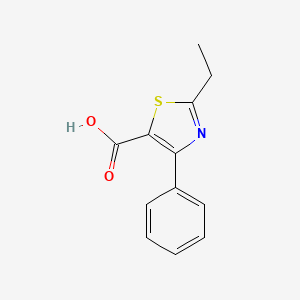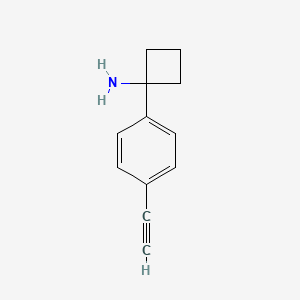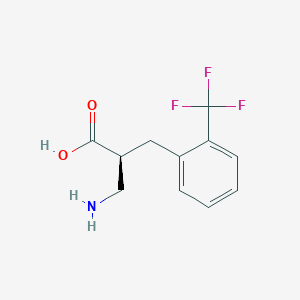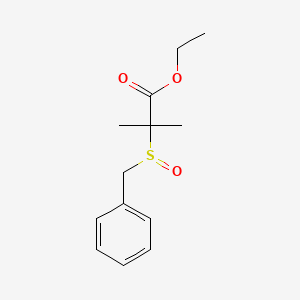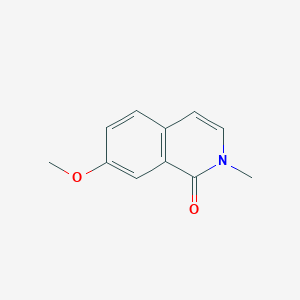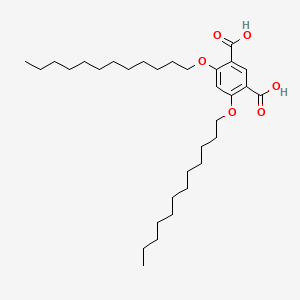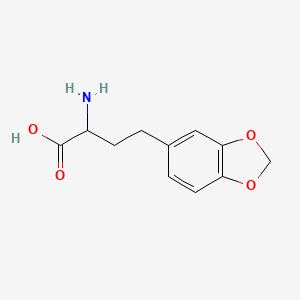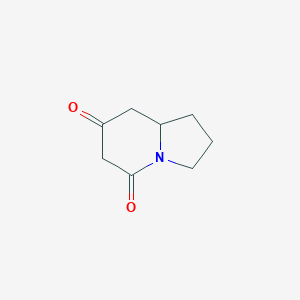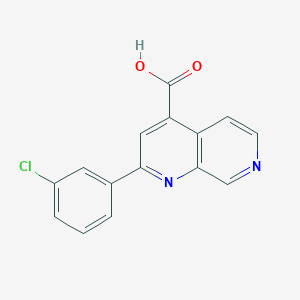
2-(3-Chlorophenyl)-1,7-naphthyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chlorophenyl)-1,7-naphthyridine-4-carboxylic acid is a heterocyclic compound that features a naphthyridine core with a carboxylic acid group at the 4-position and a chlorophenyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-1,7-naphthyridine-4-carboxylic acid typically involves the following steps:
Formation of the Naphthyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.
Introduction of the Chlorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-chlorophenyl is coupled with a halogenated naphthyridine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.
化学反応の分析
Types of Reactions
2-(3-Chlorophenyl)-1,7-naphthyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced naphthyridine derivatives.
Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used
科学的研究の応用
2-(3-Chlorophenyl)-1,7-naphthyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of advanced materials, including polymers and dyes
作用機序
The mechanism of action of 2-(3-Chlorophenyl)-1,7-naphthyridine-4-carboxylic acid depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactivity: The presence of the chlorophenyl and carboxylic acid groups allows for various chemical interactions, including hydrogen bonding and π-π stacking, which can influence its reactivity and interactions with other molecules
類似化合物との比較
Similar Compounds
2-Phenyl-1,7-naphthyridine-4-carboxylic acid: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
2-(4-Chlorophenyl)-1,7-naphthyridine-4-carboxylic acid: Similar structure but with the chlorine atom in a different position, potentially leading to different chemical and biological properties.
1,7-Naphthyridine-4-carboxylic acid: Lacks the phenyl substituent, which significantly alters its chemical and biological characteristics
Uniqueness
2-(3-Chlorophenyl)-1,7-naphthyridine-4-carboxylic acid is unique due to the specific positioning of the chlorophenyl group, which can influence its electronic properties and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C15H9ClN2O2 |
|---|---|
分子量 |
284.69 g/mol |
IUPAC名 |
2-(3-chlorophenyl)-1,7-naphthyridine-4-carboxylic acid |
InChI |
InChI=1S/C15H9ClN2O2/c16-10-3-1-2-9(6-10)13-7-12(15(19)20)11-4-5-17-8-14(11)18-13/h1-8H,(H,19,20) |
InChIキー |
ZEWPTDHQMYGLHA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(C=CN=C3)C(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


